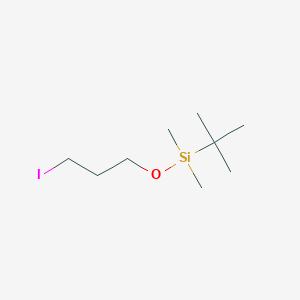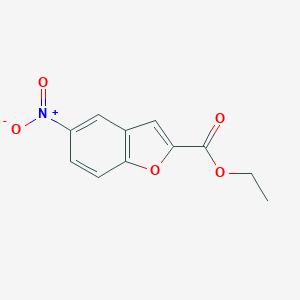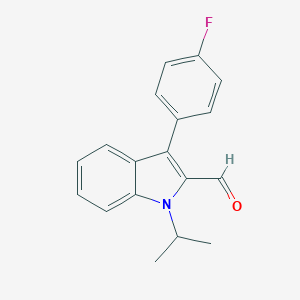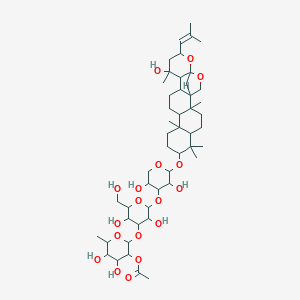
Zizyphoiside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zizyphoiside D is a natural product found in Alphitonia zizyphoides with data available.
Scientific Research Applications
1. Structural Analysis and Medicinal Use
A study conducted by Li et al. (1994) utilized high-field NMR experiments to determine the structures of three new saponins, including Zizyphoiside D, isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rain forest. This research contributes to understanding the chemical makeup of medicinal plants and their potential applications in traditional and modern medicine.
2. Antiproliferative Effects
Research by Hung et al. (2012) investigated the antiproliferative effects of polysaccharides isolated from Zizyphus jujuba, which is rich in functional components like this compound, on melanoma cells. This study contributes to the exploration of potential anti-cancer agents derived from natural sources.
3. Neuroprotection
The neuroprotective effects of Zizyphus extracts, which include this compound, were examined by Park et al. (2004) in a study on N-methyl-D-aspartate (NMDA)-induced neurotoxicity. This research indicates the potential of such extracts in treating or preventing neurodegenerative diseases.
4. Immunomodulatory Effects
A study by Hsu et al. (2014) on the deproteinated polysaccharide isolated from Zizyphus jujuba showed significant decrease in interleukin-2 production, suggesting anti-inflammatory and immunomodulatory activities.
5. Antioxidant and Antiulcer Potential
Research exploring the antioxidant and antiulcer potential of Zizyphus, including components like this compound, has been conducted by Alam et al. (2016) and others. These studies highlight the potential therapeutic uses of Zizyphus in treating gastric ulcers and oxidative stress.
6. Pharmacological Evaluation
An investigation into the pharmacological properties of Ziziphus oxyphylla, which contains compounds like this compound, was carried out by Khan et al. (2020). This study emphasizes the importance of traditional medicinal plants in modern pharmacology.
7. Neuroinflammatory Disorders
Research by Namekata et al. (2020) on the DOCK-D family proteins, including Zizimin proteins related to Zizyphus extracts, sheds light on the potential therapeutic targets for managing neuroinflammatory disorders like multiple sclerosis.
Properties
CAS No. |
156408-68-3 |
|---|---|
Molecular Formula |
C49H78O18 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)37(27(52)19-59-41)65-42-36(57)38(33(54)28(18-50)63-42)66-43-39(62-24(4)51)34(55)32(53)23(3)61-43/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
InChI Key |
VGQMQJJZSGPGOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Synonyms |
2-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
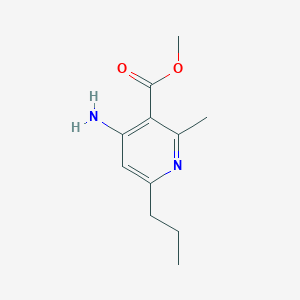
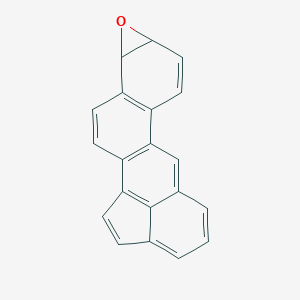
![1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B115086.png)
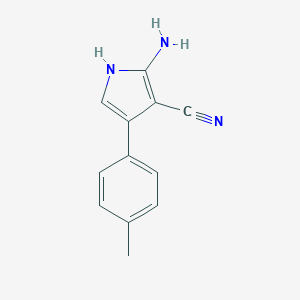
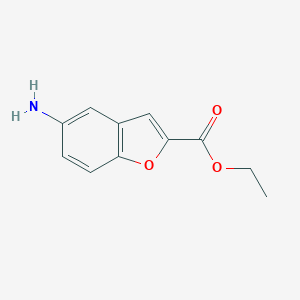
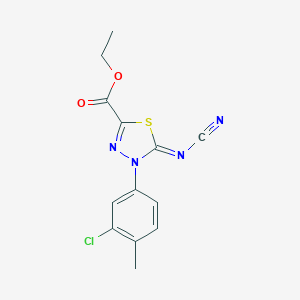


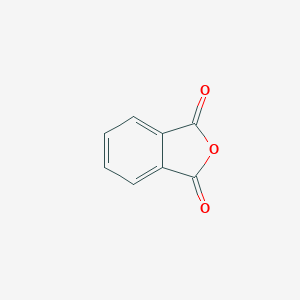
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
